
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which are designed to target specific enzymes involved in the immune system's response to inflammation.
作用机制
Janus kinases (JAKs) are enzymes that play a crucial role in the signaling pathways involved in the immune system's response to inflammation. By inhibiting the activity of these enzymes, N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can reduce the production of inflammatory cytokines, which are responsible for the symptoms associated with autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system's response to inflammation. Studies have demonstrated that the drug can reduce the levels of various inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). Additionally, the drug has been shown to reduce the activity of specific immune cells, including T-cells and B-cells, which play a critical role in the development of autoimmune and inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its specificity for Janus kinases, which allows for targeted inhibition of the immune system's response to inflammation. Additionally, the drug has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials. However, one of the limitations of this compound is its potential for off-target effects, which could lead to unintended consequences in the immune system's response to inflammation.
未来方向
There are several potential future directions for research on N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the drug's potential for use in the treatment of other autoimmune and inflammatory diseases, including multiple sclerosis and lupus. Additionally, researchers are exploring the use of this compound in combination with other therapies, such as biologic agents, to enhance its therapeutic efficacy. Finally, there is ongoing research into the development of more selective Janus kinase inhibitors, which could further improve the drug's safety and efficacy profile.
合成方法
The synthesis of N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-fluorobenzaldehyde with 2-chloro-6-methyl aniline, followed by the addition of a pyrrolidine ring and a carboxamide group. The final product is obtained after purification and isolation through various chromatographic techniques.
科学研究应用
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug's mechanism of action involves inhibiting the activity of specific enzymes, known as Janus kinases, which play a critical role in the immune system's response to inflammation.
属性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11-3-2-4-15(19)17(11)21-18(24)12-9-16(23)22(10-12)14-7-5-13(20)6-8-14/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTCNWHIMFQLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4963935.png)
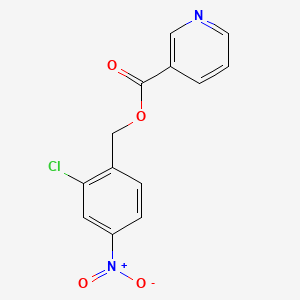
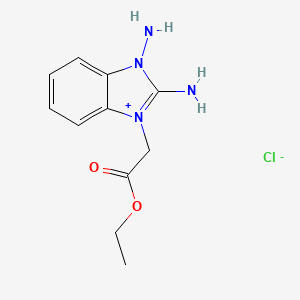
![1-ethyl-4-{3-[1-(methoxyacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4963947.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4963953.png)
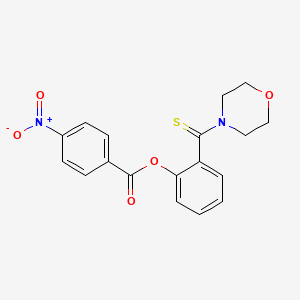
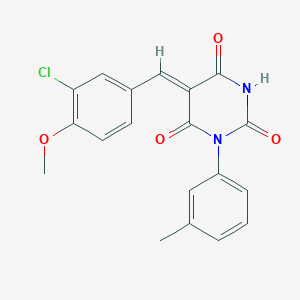
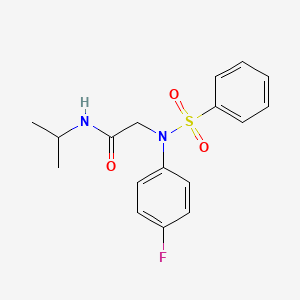
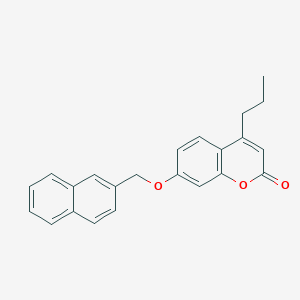
![N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)
![N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4964005.png)
![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
